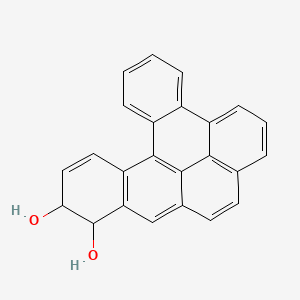

Dibenzo(a,l)pyrene-11,12-dihydrodiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17(22),20-undecaene-18,19-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O2/c25-20-11-10-18-19(24(20)26)12-14-9-8-13-4-3-7-16-15-5-1-2-6-17(15)23(18)22(14)21(13)16/h1-12,20,24-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVXSEQFNZZEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88191-01-9 | |

| Record name | Dibenzo(a,l)pyrene 11,12-dihydrodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088191019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Contextual Framework of Dibenzo A,l Pyrene 11,12 Dihydrodiol in Polycyclic Aromatic Hydrocarbon Pah Bioreactivity Studies

Position of Dibenzo(a,l)pyrene-11,12-dihydrodiol within the Fjord-Region PAH Metabolic Cascade

Dibenzo(a,l)pyrene is classified as a "fjord-region" PAH, a structural characteristic that significantly influences its metabolic fate and carcinogenic potential. nih.govacs.orgresearchgate.net The fjord region is a sterically hindered, bay-like area in the molecule. The metabolic activation of DB[a,l]P to its ultimate carcinogenic form primarily occurs through the formation of diol epoxides in this fjord region. nih.govnih.gov

This compound is a central precursor in this pathway. nih.govnih.gov It is formed from the parent PAH, DB[a,l]P, and is subsequently metabolized to the ultimate carcinogens, the 11,12-diol-13,14-epoxides (DB[a,l]PDE). nih.govnih.govnih.gov These diol epoxides are highly reactive and can form stable adducts with DNA, a critical step in the initiation of cancer. nih.govnih.gov The formation of these fjord-region diol epoxides is considered the primary pathway for the potent carcinogenicity of DB[a,l]P. nih.govnih.gov

The metabolic cascade can be summarized as follows:

Dibenzo(a,l)pyrene → Dibenzo(a,l)pyrene-11,12-oxide → This compound → Dibenzo(a,l)pyrene-11,12-diol-13,14-epoxides → DNA Adducts

Precursors and Metabolic Formation Pathways of this compound

The formation of this compound from its precursor, dibenzo(a,l)pyrene, is a two-step enzymatic process. oup.comkcl.ac.uk

Step 1: Epoxidation

The initial step involves the oxidation of the parent PAH, dibenzo(a,l)pyrene, at the 11,12-double bond by cytochrome P450 (CYP) enzymes. nih.govacs.org This reaction forms the unstable intermediate, dibenzo(a,l)pyrene-11,12-oxide. Members of the CYP1 family, specifically CYP1A1 and CYP1B1, are the primary enzymes responsible for this initial epoxidation. nih.govacs.orgacs.orgnih.gov Studies have shown that CYP1A1 is particularly active in the metabolism of DB[a,l]P. nih.gov

Step 2: Hydration

The newly formed epoxide, dibenzo(a,l)pyrene-11,12-oxide, is then rapidly hydrolyzed by the enzyme epoxide hydrolase. kcl.ac.uk This enzymatic hydration opens the epoxide ring to form the trans-dihydrodiol, this compound. acs.org

The stereochemistry of the resulting dihydrodiol is significant, with studies indicating that human P450 enzymes stereospecifically catalyze the formation of the (-)-DB[a,l]P-11,12-diol with an R,R-configuration. acs.orgnih.gov This specific enantiomer is then a substrate for further epoxidation to form the highly mutagenic diol epoxides. nih.gov

The table below summarizes the key enzymes involved in the formation of this compound and their roles.

| Enzyme | Family/Class | Role in Formation of this compound |

| Cytochrome P450 1A1 (CYP1A1) | Cytochrome P450 | Catalyzes the initial epoxidation of Dibenzo(a,l)pyrene to Dibenzo(a,l)pyrene-11,12-oxide. nih.gov |

| Cytochrome P450 1B1 (CYP1B1) | Cytochrome P450 | Also involved in the epoxidation of Dibenzo(a,l)pyrene. acs.orgacs.orgnih.gov |

| Epoxide Hydrolase | Hydrolase | Catalyzes the hydration of Dibenzo(a,l)pyrene-11,12-oxide to this compound. kcl.ac.uk |

Research has quantified the activity of various human recombinant cytochrome P450s in the formation of this compound. The following table presents the catalytic activity of these enzymes.

| Human Recombinant Cytochrome P450 | Catalytic Activity (pmol/min/nmol P450) in forming this compound |

| 1A1 | 116 nih.gov |

| 2C9 | 29 nih.gov |

| 1A2 | 22 nih.gov |

| 2B6 | 18 nih.gov |

| 3A4 | 16 nih.gov |

Enzymatic Biotransformation and Stereochemical Aspects of Dibenzo A,l Pyrene 11,12 Dihydrodiol

Cytochrome P450-Mediated Oxidation of Dibenzo(a,l)pyrene-11,12-dihydrodiol to Reactive Epoxides

The transformation of DB(a,l)P-11,12-dihydrodiol into its ultimate carcinogenic forms, the fjord-region 11,12-diol-13,14-epoxides (DB(a,l)PDE), is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov This oxidation step is crucial as it generates electrophilic epoxides that can form stable adducts with cellular macromolecules like DNA. nih.govnih.gov The metabolic activation of DB(a,l)P through the diol epoxide pathway is considered a critical step in its carcinogenicity. nih.govacs.org Studies have shown that both the parent hydrocarbon and its dihydrodiol metabolites are highly mutagenic upon metabolic activation. nih.govnih.gov The resulting DB(a,l)PDEs are exceptionally potent mutagens. nih.gov

Role of Specific Cytochrome P450 Isozymes (e.g., CYP1A1, CYP1B1, CYP1A2, CYP2C9, CYP2B6) in this compound Activation

Several human recombinant cytochrome P450 enzymes are capable of metabolizing DB(a,l)P to DB(a,l)P-11,12-dihydrodiol, the precursor to the reactive epoxides. nih.gov Among these, CYP1A1 exhibits the highest catalytic activity. nih.gov Both CYP1A1 and CYP1B1 are considered central to the metabolic activation of PAHs. nih.govresearchgate.net

Research using V79 Chinese hamster cells expressing human P450s demonstrated that both CYP1A1 and CYP1B1 can convert DB(a,l)P into its fjord region diol epoxides. nih.gov Notably, the extent of metabolism to DB(a,l)PDE was higher with human CYP1B1 compared to CYP1A1. nih.gov In contrast, cytotoxicity studies indicated stronger effects from DB(a,l)P and its enantiomeric trans-11,12-diols in cells expressing human CYP1A1. nih.govnih.gov Human CYP1A1, CYP1B1, and fish CYP1A1 have been shown to effectively transform DB(a,l)P into genotoxic derivatives. nih.gov

The order of activity for various P450 isozymes in the formation of DB(a,l)P-11,12-dihydrodiol has been determined, highlighting the predominant role of CYP1A1. nih.gov

Table 1: Catalytic Activity of Human P450 Isozymes in the Formation of this compound

| P450 Isozyme | Catalytic Activity (pmol/min/nmol P450) |

| CYP1A1 | 116 |

| CYP2C9 | 29 |

| CYP1A2 | 22 |

| CYP2B6 | 18 |

| CYP3A4 | 16 |

| Others | ≤ 5 |

Source: Adapted from research findings on the metabolism of dibenzo(a,l)pyrene by human recombinant cytochrome P450s. nih.gov

Stereoselective Formation of this compound Diol Epoxides (e.g., anti- and syn-stereoisomers)

The oxidation of DB(a,l)P-11,12-dihydrodiol by CYP enzymes is a stereoselective process, leading to the formation of different diastereomeric diol epoxides, namely anti- and syn-stereoisomers. nih.govnih.gov These stereoisomers exhibit different biological activities. The fjord-region syn- and anti-DB(a,l)P-11,12-dihydrodiol 13,14-epoxides (syn- and anti-DB(a,l)PDE) have been synthesized and studied for their mutagenicity. nih.gov

In human mammary carcinoma cells (MCF-7), DB(a,l)pyrene is stereoselectively metabolized to the (-)-anti- and (+)-syn-DB(a,l)PDE, which both bind extensively to deoxyadenosine (B7792050) residues in DNA. nih.gov Further investigation into the two enantiomers of DB(a,l)P-11,12-dihydrodiol revealed that the (-)-enantiomer was highly mutagenic, while the (+)-(11S,12S)-dihydrodiol was not mutagenic in the MCF-7 cell-mediated assay. nih.gov This suggests that specific CYP enzymes possess high stereoselectivity for the activation of the two dihydrodiol enantiomers. nih.gov Density functional theory (DFT) studies have been used to analyze the conformations of these diol epoxides, finding that for the anti-diastereomer, a diequatorial orientation of the hydroxyl groups is preferred. nih.gov

Epoxide Hydrolase-Mediated Formation of this compound from Precursors

The formation of DB(a,l)P-11,12-dihydrodiol is a two-step process. Initially, cytochrome P450 enzymes metabolize the parent DB(a,l)P to form an epoxide. nih.govnih.gov Subsequently, the enzyme epoxide hydrolase (EH) catalyzes the hydration of this epoxide to produce the trans-11,12-dihydrodiol. nih.gov This enzymatic pathway is a common activation route for many polycyclic aromatic hydrocarbons. nih.govresearchgate.net

Phase II Conjugation Pathways of this compound: Glucuronidation and Sulfation

Phase II metabolic pathways, such as glucuronidation and sulfation, are generally considered detoxification routes that increase the water solubility of metabolites, facilitating their excretion from the body. nih.govosti.gov Glucuronidation, mediated by the uridine-5'-diphosphate (B1205292) glucuronosyltransferase (UGT) family of enzymes, is an important detoxification mechanism for various xenobiotics, including PAH metabolites. nih.govosti.gov Studies have demonstrated that glucuronidation is a major phase II metabolic pathway for PAHs like dibenzo(a,l)pyrene. osti.gov While glucuronidation is a well-characterized pathway for DB(a,l)P-11,12-dihydrodiol, sulfation has also been identified as a relevant conjugation pathway for other PAHs, such as in the intestinal mucosa of channel catfish for pyrene (B120774) metabolites. nih.govdntb.gov.ua

Characterization of UDP-Glucuronosyltransferase (UGT) Isozymes Involved in this compound Glucuronidation

The glucuronidation of the enantiomers of DB(a,l)P-trans-11,12-diol has been studied to characterize the specific UGT isozymes involved. nih.govnih.gov Assays using HEK293 cell lines overexpressing individual human UGT enzymes have shown that UGTs 1A1, 1A4, 1A7, 1A8, 1A9, 1A10, and 2B7 are all capable of glucuronidating one or both of the DB(a,l)P-trans-11,12-diol enantiomers. nih.govnih.gov

The process is both regio- and stereospecific, with different UGTs showing varying efficiencies and producing different glucuronide conjugates. nih.gov For instance, UGT1A1 and UGT1A10 produced three distinct glucuronide conjugates, whereas UGTs 1A7, 1A8, and 1A9 formed two, and UGT1A4 and UGT2B7 each produced one. nih.govnih.gov Kinetic analyses revealed that UGT1A9 is the most efficient at forming both the (+)-DB(a,l)P-11-Gluc and (−)-DB(a,l)P-11-Gluc products. nih.govnih.govresearchgate.net In contrast, UGT1A1 and UGT1A10 were most efficient at producing the (+)-DB(a,l)P-12-Gluc product. nih.govnih.gov These findings indicate that multiple UGTs contribute to the detoxification of DB(a,l)P metabolites in humans. nih.govresearchgate.net

Table 2: Human UGT Isozymes Active in the Glucuronidation of DB(a,l)P-trans-11,12-diol Enantiomers

| UGT Isozyme | Activity Detected | Number of Glucuronide Conjugates Formed |

| UGT1A1 | Yes | 3 |

| UGT1A4 | Yes | 1 |

| UGT1A7 | Yes | 2 |

| UGT1A8 | Yes | 2 |

| UGT1A9 | Yes (Most efficient for 11-Gluc products) | 2 |

| UGT1A10 | Yes | 3 |

| UGT2B7 | Yes | 1 |

Source: Data compiled from studies on the glucuronidation of DB(a,l)P-trans-11,12-diol enantiomers by overexpressed human UGT enzymes. nih.govnih.govresearchgate.net

Molecular Mechanisms of Dibenzo A,l Pyrene 11,12 Dihydrodiol Derived Dna Adduction and Mutagenesis

Covalent Binding of Dibenzo(a,l)pyrene-11,12-dihydrodiol Metabolites to Deoxyribonucleic Acid (DNA)

Dibenzo[a,l]pyrene (B127179) (DB[a,l]P), a potent polycyclic aromatic hydrocarbon (PAH), requires metabolic activation to exert its carcinogenic effects. nih.gov This process converts DB[a,l]P into its ultimate carcinogenic metabolites, the fjord region (+)-syn- and (-)-anti-11,12-diol 13,14-epoxides (DB[a,l]PDE). oup.comtandfonline.comoup.com These highly reactive, electrophilic diol-epoxides can then form covalent bonds with the nucleophilic sites on DNA, resulting in the formation of DNA adducts. nih.govnih.govepa.gov This covalent binding is a critical event, as the resulting DNA adducts can disrupt the normal functions of DNA. nih.govuwo.ca The formation of these adducts is considered evidence of the mutagenic and carcinogenic potential of the parent compound. nih.gov In human mammary carcinoma MCF-7 cells, DB[a,l]P is metabolized into both (+)-syn- and (–)-anti-DB[a,l]PDE, which mediate the genotoxicity of the parent compound. oup.com Similarly, in human cell lines treated with (±)-anti-DBPDE, several major and minor adducts are generated. nih.gov

Structural Elucidation and Characterization of this compound-Derived DNA Adducts (e.g., N6-deoxyadenosine, N2-deoxyguanosine)

The interaction between DB[a,l]PDE and DNA results in the formation of stable adducts primarily at the exocyclic amino groups of purine (B94841) bases. nih.gov Specifically, covalent bonds are formed with the N6 position of deoxyadenosine (B7792050) (dA) and the N2 position of deoxyguanosine (dG). nih.govescholarship.org Molecules with "fjord" regions, like dibenzo[a,l]pyrene, tend to bind preferentially to adenine (B156593) nucleotides. nih.gov Indeed, studies in human mammary carcinoma cells have shown that DB[a,l]PDEs predominantly bind to deoxyadenosine residues in DNA. oup.comoup.com

The structural characterization of these adducts has been achieved through various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Fluorescence Line-Narrowing Spectroscopy (FLNS), and mass spectrometry. nih.gov Synthesis of standard adducts by reacting 3'-dAMP or 3'-dGMP with (±)-anti- or (±)-syn-DB[a,l]PDE has enabled the identification of numerous stereoisomers. nih.gov For instance, reactions with dAMP have led to the identification of two pairs of stereoisomeric (±)-syn-DB[a,l]PDE-dAMP (cis and trans) and two pairs of stereoisomeric (±)-anti-DB[a,l]PDE-dAMP (cis and trans) adducts. nih.gov While identifying all stereoisomers of dG adducts has proven more challenging, several have been conclusively identified, including a pair of (±)-syn-trans-DB[a,l]PDE-dGMP adducts and a pair of (±)-anti-cis-DB[a,l]PDE-dGMP adducts. nih.gov

Table 1: Identified DB[a,l]PDE-Deoxynucleoside Adducts from In Vitro Reactions

| Reactant Nucleoside | DB[a,l]PDE Isomer | Identified Adduct Stereoisomers |

|---|---|---|

| Deoxyadenosine (dA) | (±)-syn-DB[a,l]PDE | (±)-syn-cis-DB[a,l]PDE-dAMP |

| (±)-syn-trans-DB[a,l]PDE-dAMP | ||

| Deoxyadenosine (dA) | (±)-anti-DB[a,l]PDE | (±)-anti-cis-DB[a,l]PDE-dAMP |

| (±)-anti-trans-DB[a,l]PDE-dAMP | ||

| Deoxyguanosine (dG) | (±)-syn-DB[a,l]PDE | (±)-syn-trans-DB[a,l]PDE-dGMP |

| syn-cis-DB[a,l]PDE-dGMP | ||

| Deoxyguanosine (dG) | (±)-anti-DB[a,l]PDE | (±)-anti-cis-DB[a,l]PDE-dGMP |

Source: Data compiled from research on adduct synthesis and characterization. nih.gov

Regiospecificity and Stereochemistry of Adduct Formation at DNA Bases

The covalent binding of DB[a,l]PDE to DNA bases is both regiospecific and stereoselective. The reaction occurs specifically at the C-14 position of the DB[a,l]PDE molecule. nih.gov The stereochemical outcome of the reaction, which refers to the spatial arrangement of the atoms in the resulting adduct, is highly dependent on both the diol epoxide isomer (syn or anti) and the reaction conditions.

The reaction of the (±)-anti-DB[a,l]PDE enantiomer with deoxyguanosine in double-stranded DNA is stereoselective, whereas its reaction with deoxyadenosine is not. escholarship.org In contrast, when using single-stranded DNA, the stereoselectivity with deoxyguanosine is lost, and the proportion of deoxyadenosine adducts increases significantly. escholarship.org This suggests that the three-dimensional structure of the DNA helix plays a crucial role in dictating the stereochemical outcome of the binding event with guanine (B1146940). escholarship.org

Systemic exposure in animal models has shown that the majority of DNA adducts formed in the lungs are contributed by the (-)-anti-DBPDE metabolite, highlighting the biological relevance of this specific stereoisomer. nih.gov Computational studies further support that cis- and trans-conformations of both (-)-anti- and (+)-syn-DBPDEs exhibit strong binding towards N6-deoxyadenosine. epa.gov

Table 2: Stereochemical Outcomes of DB[a,l]PDE Reactions with DNA

| DB[a,l]PDE Isomer | Target Base in dsDNA | Stereoselectivity | Key Observation |

|---|---|---|---|

| (+)-anti-DB[a,l]PDE | Deoxyguanosine | Stereoselective | Asymmetric interaction with guanine binding site. escholarship.org |

| (-)-anti-DB[a,l]PDE | Deoxyguanosine | Stereoselective | Asymmetric interaction with guanine binding site. escholarship.org |

| (±)-anti-DB[a,l]PDE | Deoxyadenosine | Not stereoselective | Diastereomer pairs formed in approximately 1:1 ratio. escholarship.org |

| (-)-anti-DB[a,l]PDE | Not specified | Forms majority of adducts in vivo | Predominant adduct source in mouse lung tissue after DBP exposure. nih.gov |

Source: Data compiled from studies on stereoselective DNA binding. escholarship.orgnih.gov

Impact of this compound-DNA Adducts on DNA Replication Fidelity and Transcriptional Processes

The formation of bulky DNA adducts, such as those derived from DB[a,l]PDE, can significantly perturb the structure of the DNA double helix. nih.govuwo.ca These structural distortions can impede the process of DNA replication by acting as physical blocks to DNA polymerases. nih.govuwo.ca The fidelity of DNA replication, which is the accuracy with which DNA is copied, relies on the ability of polymerases to select the correct nucleotides. nih.gov The presence of an adduct can cause the replication machinery to stall or to incorporate an incorrect nucleotide opposite the lesion, leading to mutations. nih.gov

The fidelity of DNA synthesis can vary by more than a million-fold depending on the specific polymerase, the nature of the damage, and the cell's ability to correct errors. nih.gov Some polymerases have a 3'-5' exonuclease activity, or proofreading function, that can remove mis-incorporated nucleotides and enhance fidelity by a factor of 100 to 1000-fold. nih.gov However, errors that escape proofreading can become permanent mutations. nih.gov Studies with other fjord-region syn-dihydrodiol epoxides, which are structurally similar to DB[a,l]PDE, have shown that the most frequently observed mutations are A→T and G→T transversions. researchgate.net The accumulation of such mutations due to inefficient or inaccurate bypass of DNA adducts can disrupt gene function and contribute to the initiation of carcinogenesis. nih.gov

Modulation of Cellular Response Pathways by this compound-Induced DNA Damage (e.g., p53 and p21WAF1)

Cells possess intricate signaling networks to respond to DNA damage. oup.com A central player in this response is the tumor suppressor protein p53, which recognizes genomic damage and can trigger subsequent cellular outcomes like cell cycle arrest or programmed cell death (apoptosis). oup.comtandfonline.comoup.com One of the key target genes transcriptionally activated by p53 is the gene encoding the p21WAF1 protein. oup.comtandfonline.comoup.com The p21WAF1 protein is an inhibitor of cyclin-dependent kinases and plays a direct role in mediating growth arrest, particularly at the G1 phase of the cell cycle. oup.comnih.gov

Exposure of human cells to DB[a,l]P or its reactive diol epoxides leads to a significant increase in the levels of both p53 and p21WAF1 proteins. oup.comtandfonline.com This induction is a downstream response to the formation of DNA adducts. tandfonline.comnih.gov Studies have demonstrated a direct correlation between the amount of DNA adducts formed and the subsequent increase in p53 and p21WAF1 levels. tandfonline.com This cellular response appears to be triggered once a certain threshold of DNA damage is reached. tandfonline.com The resulting cell cycle arrest provides the cell with additional time to repair the damaged DNA before it can be replicated, thereby preventing the fixation of mutations. oup.comnih.gov For example, treatment of human diploid fibroblasts with (-)-anti-DB[a,l]PDE induced a potent G1 arrest, with a significantly higher percentage of cells remaining in the G1 phase compared to untreated cells. oup.comoup.com

Role of DNA Repair Systems in Resolving this compound-Derived DNA Damage

The primary mechanism for removing bulky DNA lesions like DB[a,l]PDE adducts is the nucleotide excision repair (NER) pathway. epa.govnih.govnih.gov The efficiency of NER is a critical determinant of a cell's ability to cope with the genotoxic effects of these chemicals. acs.org However, not all adducts are recognized and repaired with equal efficiency. nih.govnih.gov

Studies comparing different DB[a,l]PDE adducts have revealed significant differences in their susceptibility to NER. nih.gov Adenine adducts, specifically the R-DB[a,l]P-N6-dA adduct, have been shown to be highly resistant to NER. nih.gov In contrast, guanine adducts, such as the R-DB[a,l]P-N2-dG adduct, are repaired much more efficiently. nih.gov This differential repair is linked to the structural impact of the adduct on the DNA helix; the resistant adenine adduct stabilizes the helix, while the well-repaired guanine adduct is helix-destabilizing. nih.gov

Further research in NER-proficient human cells demonstrated that while some DB[a,l]PDE adducts are removed over time, two of the major guanine adducts were particularly refractory to repair. nih.gov These adducts persisted in the DNA long after the initial exposure. nih.gov The ability of a substantial fraction of these structurally distinct DB[a,l]PDE-DNA adducts to escape the NER machinery is believed to be a key reason for the exceptionally high carcinogenic potency of dibenzo[a,l]pyrene. epa.govnih.gov This inefficient repair allows the DNA damage to persist, increasing the likelihood of mutations during subsequent rounds of DNA replication. nih.gov

Computational and Theoretical Modeling of Dibenzo A,l Pyrene 11,12 Dihydrodiol Reactivity and Metabolism

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity Potentials

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure of molecules, which in turn dictates their chemical reactivity. For dibenzo[a,l]pyrene-11,12-dihydrodiol and its subsequent metabolite, the dibenzo[a,l]pyrene-11,12-dihydrodiol-13,14-epoxide (DBPDE), these calculations are crucial for understanding their carcinogenic potential.

The reactivity of PAHs is heavily influenced by the electronic properties of their π-electron systems. The "fjord region" in dibenzo[a,l]pyrene (B127179), a sterically hindered area between carbon atoms, causes the molecule to be non-planar. researchgate.net This distortion affects the electron density distribution across the aromatic rings. researchgate.net Quantum chemical calculations can map out this electron distribution, identifying regions that are electron-rich and thus susceptible to electrophilic attack, a key step in both metabolic activation and DNA adduction.

DFT studies have been employed to analyze the structures, energies, and dynamics of DBPDE conformers. nih.gov These calculations reveal that the molecule is distorted due to the overcrowding in the fjord region. nih.gov The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO describes its electron-accepting capability. The distribution of these orbitals highlights the most probable sites for electrophilic and nucleophilic reactions.

Furthermore, computational methods can predict reactivity indices, which quantify the likelihood of reaction at different atomic sites. These indices, derived from the electronic structure, help to explain why specific metabolites are formed and why the epoxide ring of DBPDE is highly reactive towards DNA bases. Studies have shown that the electronic configuration of the epoxide ring in each DBPDE isomer influences its reactivity towards guanosine (B1672433) sites on DNA. The wavefunction behavior of each isomer, as determined by these calculations, is a key determinant of its properties.

Molecular Docking and Dynamics Simulations of Dibenzo(a,l)pyrene-11,12-dihydrodiol and Metabolite Interactions with Metabolic Enzymes

The metabolic activation and detoxification of dibenzo[a,l]pyrene-11,12-dihydrodiol are mediated by a suite of enzymes, primarily from the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interactions between these small molecules and their protein targets at an atomic level.

Cytochrome P450 (CYP) Enzymes:

Molecular docking studies have been instrumental in understanding how dibenzo[a,l]pyrene-11,12-dihydrodiol fits into the active sites of CYP enzymes, leading to its epoxidation to the ultimate carcinogen, DBPDE. Human CYP1A1 and CYP1B1 are the primary enzymes responsible for this activation. nih.gov Docking simulations can predict the preferred binding orientation of the dihydrodiol within the enzyme's active site, highlighting the key amino acid residues involved in stabilizing the substrate through hydrophobic, van der Waals, and hydrogen bonding interactions.

For instance, the orientation of the dihydrodiol within the active site determines which face of the molecule is presented to the enzyme's heme-iron center for oxidation, thus explaining the stereoselectivity of the epoxidation reaction. Studies have shown that human P450 1B1 is more efficient at metabolizing dibenzo[a,l]pyrene to its fjord region DBPDE compared to P450 1A1. nih.gov Both enzymes, however, stereospecifically catalyze the formation of the (-)-dibenzo[a,l]pyrene-11,12-diol with an R,R-configuration. nih.gov

UDP-glucuronosyltransferase (UGT) Enzymes:

Glucuronidation is a major detoxification pathway for dibenzo[a,l]pyrene-11,12-dihydrodiol, increasing its water solubility and facilitating its excretion. Molecular dynamics simulations can provide a dynamic picture of the binding process of the dihydrodiol and its glucuronide conjugates within the active site of UGT enzymes. These simulations can calculate the binding free energy, offering a quantitative measure of the stability of the enzyme-substrate complex.

Several human UGTs, including UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, have been shown to glucuronidate the enantiomers of dibenzo[a,l]pyrene-trans-11,12-diol. nih.gov Enzyme kinetic analyses have revealed that UGT1A9 is the most efficient at forming both (+)-DB[a,l]P-11-Gluc and (-)-DB[a,l]P-11-Gluc, while UGTs 1A1 and 1A10 are most efficient at forming (+)-DB[a,l]P-12-Gluc. nih.gov MD simulations can complement these experimental findings by revealing the specific conformational changes in both the substrate and the enzyme upon binding, providing a molecular basis for the observed regio- and stereoselectivity.

Table 1: Kinetic Parameters of UGT Isoforms in the Glucuronidation of Dibenzo(a,l)pyrene-trans-11,12-diol Enantiomers

| UGT Isoform | Substrate/Product | Km (µM) | kcat (pmol/min/mg) | kcat/Km (pmol/min/mg/µM) |

|---|---|---|---|---|

| UGT1A1 | (+)-DB[a,l]P-11-Gluc | 1.5 ± 0.4 | 2.9 ± 0.3 | 1.9 |

| (+)-DB[a,l]P-12-Gluc | 0.5 ± 0.1 | 4.8 ± 0.3 | 9.6 | |

| UGT1A9 | (+)-DB[a,l]P-11-Gluc | 0.5 ± 0.1 | 10.3 ± 0.5 | 20.6 |

| (-)-DB[a,l]P-11-Gluc | 0.4 ± 0.1 | 12.5 ± 0.7 | 31.3 | |

| UGT1A10 | (+)-DB[a,l]P-11-Gluc | 1.2 ± 0.3 | 3.5 ± 0.3 | 2.9 |

| (+)-DB[a,l]P-12-Gluc | 0.6 ± 0.1 | 5.2 ± 0.3 | 8.7 |

Data adapted from studies on HEK293 cell lines overexpressing individual human UGT enzymes. nih.gov

Predictive Modeling of DNA Adduct Conformations and Stability

Once formed, the highly reactive DBPDE can covalently bind to DNA, forming adducts that can lead to mutations if not repaired. Predictive modeling, combining techniques like molecular mechanics and molecular dynamics, is crucial for understanding the three-dimensional structures of these DNA adducts and their stability.

The fjord-region diol epoxides of dibenzo[a,l]pyrene preferentially form adducts with the N6-amino group of deoxyadenosine (B7792050) (dA). researchgate.net Computational modeling has been used to investigate the conformations of these DBPDE-dA adducts. nih.govnih.gov These studies have revealed that the adducts can exist in multiple conformations, often characterized by either a "half-chair" or "half-boat" structure for the cyclohexenyl ring and an "open" or "folded" configuration between the deoxyadenosine and the dibenzo[a,l]pyrene moiety. nih.gov

For example, molecular mechanics and dynamical simulations of the trans-anti-DB[a,l]PDE-14-N(6)dA adduct have identified a major conformer with a half-chair structure in the cyclohexenyl ring. nih.gov In contrast, the syn-DB[a,l]P diolepoxide-14-N7Ade adduct has been found to have two potential energy minima, with the major conformation exhibiting a half-boat structure where the adenine (B156593) base is in a pseudo-axial position. nih.gov

The stability of these different conformations is influenced by factors such as steric hindrance in the fjord region and the surrounding solvent environment. nih.gov The calculated energies and structural parameters from these models can be correlated with experimental data from techniques like NMR and fluorescence spectroscopy to validate the predicted conformations. nih.govnih.gov Understanding the precise 3D structure of these adducts is critical, as it influences their recognition and processing by DNA repair enzymes. Computational studies have suggested that the interaction between DBPDE metabolic intermediates and nucleotide excision repair (NER) proteins is weak, which may favor the persistence of DNA adducts. researchgate.netepa.gov

Structure-Activity Relationship (SAR) Studies for this compound and Analogs

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. For dibenzo[a,l]pyrene-11,12-dihydrodiol and its analogs, SAR studies, often supported by computational modeling, are essential for understanding what makes this particular metabolite so carcinogenic.

Comparative tumorigenicity studies have provided valuable data for SAR analysis. For instance, in mouse skin, dibenzo[a,l]pyrene and its 11,12-dihydrodiol exhibit similar tumor-initiating activity, which is significantly higher than that of benzo[a]pyrene (B130552). nih.gov However, the K-region dihydrodiol, dibenzo[a,l]pyrene-8,9-dihydrodiol, is only a marginal tumor initiator. nih.gov These findings highlight the critical role of the fjord region and the subsequent formation of the 11,12-diol-13,14-epoxide in the carcinogenicity of dibenzo[a,l]pyrene.

At lower doses, the tumor-initiating activity of dibenzo[a,l]pyrene-11,12-dihydrodiol is less potent than the parent compound, dibenzo[a,l]pyrene, but still significantly active, whereas benzo[a]pyrene is virtually inactive at similar concentrations. nih.gov This underscores the exceptional carcinogenic potential of the dibenzo[a,l]pyrene scaffold.

Computational SAR can further rationalize these experimental observations. By modeling a series of dihydrodiol analogs with modifications in the number and position of hydroxyl groups or alterations to the aromatic ring system, researchers can identify key structural features that govern metabolic activation and reactivity. These models can calculate properties such as the ease of epoxidation, the stability of the resulting carbocation, and the steric and electronic factors that influence DNA binding. This allows for a systematic exploration of the structural determinants of carcinogenicity, providing a theoretical framework for the observed biological activities.

Table 2: Tumor-Initiating Activity of Dibenzo(a,l)pyrene and its Dihydrodiols in Mouse Skin

| Compound | Initiating Dose (nmol) | Tumors per Mouse |

|---|---|---|

| Dibenzo[a,l]pyrene (DB[a,l]P) | 1 | 2.6 |

| DB[a,l]P-11,12-dihydrodiol | 1 | 0.17 |

| DB[a,l]P-8,9-dihydrodiol | 4 | Inactive |

| 7,12-dimethylbenz[a]anthracene (DMBA) | 1 | 0.29 |

| Benzo[a]pyrene (B[a]P) | 1 | Inactive |

Data from initiation-promotion studies in female SENCAR mice. nih.gov

Advanced Analytical and Spectroscopic Methodologies in Dibenzo A,l Pyrene 11,12 Dihydrodiol Research

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Dibenzo(a,l)pyrene-11,12-dihydrodiol, Metabolites, and Adducts

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of this compound and its various metabolic products. nih.govresearchgate.net Its high resolution and sensitivity allow researchers to isolate specific compounds from complex biological matrices. Ultra-performance liquid chromatography (UPLC), an advancement of HPLC, offers even greater resolution and speed, making it suitable for quantifying glucuronide products of this compound. researchgate.net

In a typical application, samples are loaded onto a C18 reverse-phase column and eluted using a gradient of aqueous and organic solvents, such as ammonium acetate buffer and acetonitrile. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the compounds of interest exhibit strong absorbance, for instance, 305 nm. nih.gov This technique has been successfully used to separate and quantify glucuronide conjugates of this compound formed by various UGT enzymes. nih.govresearchgate.net The combination of HPLC with fluorescence detection provides enhanced sensitivity and selectivity for polycyclic aromatic hydrocarbons (PAHs) and their derivatives. mdpi.comhplc.eu

| Technique | Column | Mobile Phase | Flow Rate | Detection | Analyte | Reference |

|---|---|---|---|---|---|---|

| UPLC-MS | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | A: 5 mM ammonium acetate (pH 5.0)/10% acetonitrile B: 100% acetonitrile Gradient elution | 0.5 mL/min | UV (305 nm) and Mass Spectrometry | DB[a,l]P-trans-11,12-diol glucuronides | nih.gov |

| HPLC | Eclipse PAH column (250 mm x 4.6 mm, 5 µm) | Isocratic (40% acetonitrile/60% water) then linear gradient to 100% acetonitrile | 2.0 mL/min | Fluorescence | General PAHs (including Dibenzo[a,l]pyrene) | mdpi.com |

Chiral HPLC for Enantiomeric Resolution of this compound and its Metabolites

The metabolic activation of Dibenzo(a,l)pyrene often proceeds stereoselectively, producing enantiomeric forms of its metabolites, such as the (+)- and (-)-enantiomers of this compound, which may exhibit different biological activities. nih.gov Chiral HPLC is a critical technique for separating these enantiomers, allowing for the study of their individual metabolic fates and toxicological profiles. nih.gov

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.govmdpi.com For the resolution of Dibenzo(a,l)pyrene-trans-11,12-diol enantiomers, a Pirkle Covalent (S,S) Whelk-O 1 Reversible chiral column has been effectively used. nih.gov The enantiomers are eluted using a non-polar mobile phase, such as a mixture of hexane, ethanol, and acetonitrile, which facilitates the differential interaction with the chiral stationary phase, leading to their separation. nih.gov The ability to isolate and study pure enantiomers is fundamental to understanding the stereoselective processes in the metabolic activation and detoxification of Dibenzo(a,l)pyrene. nih.govnih.gov

| Analyte | Chiral Stationary Phase (Column) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| DB[a,l]P-trans-11,12-diol enantiomers | Pirkle Covalent (S,S) Whelk-O 1 | 92.5% hexane : 5% ethanol : 2.5% acetonitrile | UV (305 nm) | nih.gov |

| Various PAH diol enantiomers | (R)-N-(3,5-dinitrobenzoyl)phenylglycine bonded to silica | Not specified | UV | nih.gov |

Mass Spectrometry (MS) for Structural Elucidation and Quantification of this compound Metabolites and DNA Adducts

Mass spectrometry (MS) is a powerful analytical technique used for the structural elucidation and quantification of this compound metabolites and their corresponding DNA adducts. nih.govacs.orgnih.gov MS measures the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its elemental composition.

Techniques such as electrospray ionization (ESI) and fast atom bombardment (FAB) mass spectrometry have been instrumental in characterizing the structures of adducts formed between Dibenzo(a,l)pyrene diol epoxides (DB[a,l]PDE) and nucleosides. nih.govacs.orgnih.gov For instance, ESI-MS has been used to identify glucuronide conjugates of this compound. nih.gov FAB-MS, in combination with other methods, has been used to unequivocally assign the structures of the eight stereoisomers of DB[a,l]PDE adducted to deoxyadenosine (B7792050) and the adducts formed with deoxyguanosine. acs.orgnih.gov This level of structural detail is crucial for establishing a definitive link between exposure and the specific types of DNA damage formed.

Tandem Mass Spectrometry (LC-MS/MS) in DNA Adductomics

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a gold standard for the targeted analysis of DNA adducts, a field known as DNA adductomics. acs.orgptbioch.edu.pl This approach offers exceptional sensitivity and specificity, enabling the detection and quantification of specific adducts in complex biological samples like human lung tissue. acs.orgcdc.gov

In a typical LC-MS/MS experiment, DNA is first enzymatically digested into individual deoxynucleosides. The resulting mixture is then separated by LC, and the eluent is introduced into the mass spectrometer. Specific adducts are detected using methods like selected reaction monitoring (SRM), where the instrument is set to monitor a specific fragmentation reaction unique to the adduct of interest. acs.orgcore.ac.uk For many PAH-DNA adducts, a common fragmentation involves the neutral loss of the 116 u deoxyribose sugar moiety. acs.orgcore.ac.uk By monitoring this transition, researchers can selectively detect a wide range of PAH adducts. However, for certain adducts, such as the DB[a,l]P dihydrodiol epoxide adduct of 2'-deoxyadenosine, monitoring product ions derived from the PAH moiety itself provides improved sensitivity. acs.orgcore.ac.uk This targeted adductomic approach allows for the simultaneous analysis of multiple DNA adducts, providing a more comprehensive picture of the DNA damage profile resulting from PAH exposure. acs.org

| Adduct Type | Parent Ion | Common Fragmentation | Resulting Product Ion | Reference |

|---|---|---|---|---|

| Most PAH-dG/dA adducts | [M+H]⁺ | Neutral loss of 2'-deoxyribose | [M+H-116]⁺ (Adducted Base) | acs.orgcore.ac.uk |

| DB[a,l]PDE-dA adduct | [M+H]⁺ | Fragmentation of PAH moiety | Product ions from the PAH moiety | acs.orgcore.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural and stereochemical characterization of this compound metabolites and their DNA adducts. acs.orgnih.gov While MS provides molecular weight information, NMR provides detailed insights into the atomic connectivity and the three-dimensional arrangement of atoms within a molecule. researchgate.netunibe.ch

NMR has been used in combination with MS to unequivocally assign the structures of adducts formed by the reaction of Dibenzo(a,l)pyrene diol epoxides with deoxyadenosine and deoxyguanosine. acs.orgnih.gov By analyzing one- and two-dimensional NMR spectra, researchers can determine the precise site of adduction on the nucleobase (e.g., N⁶ of adenine (B156593) or N² of guanine) and the stereochemical relationship (e.g., cis versus trans addition) between the PAH and the nucleoside. acs.orgnih.gov This level of detail is essential for understanding how the structure and conformation of these adducts influence DNA replication and repair, which are key determinants of their mutagenic potential.

Spectroscopic Techniques (e.g., Circular Dichroism, UV-Vis, Fluorescence) in Mechanistic Studies

A variety of spectroscopic techniques are employed to investigate the mechanistic aspects of this compound's action and the properties of its derivatives. nih.gov

UV-Visible (UV-Vis) Spectroscopy : This technique is used to quantify compounds based on their absorption of UV or visible light and is a standard detection method in HPLC. nih.govspringernature.com The absorption spectra of PAH derivatives can also provide information about the electronic structure of the aromatic system. nih.gov

Fluorescence Spectroscopy : Many PAHs and their metabolites are highly fluorescent, a property that is exploited for highly sensitive detection. mdpi.com Fluorescence spectroscopy, which measures the emission of light from an excited molecule, can be used to distinguish between different adducts and study their local environment. acs.orgnih.gov For example, syn- and anti-DB[a,l]PDE−N²dG adducts can be distinguished by fluorescence line-narrowing spectroscopy (FLNS), which provides unique spectra for each stereoisomer. acs.org

Circular Dichroism (CD) Spectroscopy : CD measures the differential absorption of left- and right-circularly polarized light and is particularly valuable for studying chiral molecules. nih.govcolumbia.edu It has been used to help assign the structures of stereoisomeric adducts of DB[a,l]PDE. nih.gov In enzymatic studies, CD spectroscopy can determine which stereoisomer of a racemic mixture is preferentially metabolized. For example, it was used to show that only the (+)-stereoisomer of a related fjord-region dihydrodiol was consumed by the enzyme AKR1C9, by analyzing the unreacted (-)-stereoisomer that remained. nih.gov

Radiometric Assays (e.g., ³²P-Postlabeling) for DNA Adduct Detection and Quantification

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of detecting as few as one adduct in 10⁹ to 10¹⁰ nucleotides. nih.govspringernature.comspringernature.com This ultra-sensitivity makes it ideal for monitoring DNA damage in humans resulting from low-level environmental or occupational exposures to carcinogens. nih.govresearchgate.net

The assay involves several key steps:

DNA Digestion : DNA is enzymatically digested to normal and adducted nucleoside 3'-monophosphates. nih.govresearchgate.net

Adduct Enrichment : The more hydrophobic adducts are often enriched from the bulk of normal nucleotides. nih.govresearchgate.net

Radiolabeling : The 5'-hydroxyl group of the adducted nucleotides is labeled by transferring a ³²P-labeled phosphate from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. springernature.comspringernature.com

Separation and Quantification : The ³²P-labeled adducts are separated, typically by thin-layer chromatography (TLC), and then detected and quantified by measuring their radioactive decay. nih.govresearchgate.net

A major advantage of the ³²P-postlabeling assay is that it does not require prior knowledge of the adduct's structure, making it a powerful tool for screening for the presence of a wide variety of DNA adducts formed by complex mixtures. springernature.comresearchgate.net

In Vitro and in Vivo Model Systems for Dibenzo A,l Pyrene 11,12 Dihydrodiol Bioresearch

Recombinant Enzyme Systems and Subcellular Fractions (e.g., Liver Microsomes) in Metabolic Studies

The biotransformation of dibenzo(a,l)pyrene (DB[a,l]P) and its metabolites, including dibenzo(a,l)pyrene-11,12-dihydrodiol (DB[a,l]P-11,12-diol), is extensively studied using in vitro systems such as recombinant enzymes and subcellular fractions derived from tissues. These models are crucial for elucidating the specific enzymatic pathways involved in metabolic activation and detoxification.

Recombinant human cytochrome P450 (CYP) enzymes have been instrumental in identifying the key catalysts in the metabolism of DB[a,l]P to its dihydrodiols. Studies using a panel of eleven human recombinant P450s demonstrated that CYP1A1 is the most active enzyme in metabolizing the parent compound, DB[a,l]P. nih.gov This enzyme exhibits a significantly higher catalytic activity for this conversion compared to other P450s examined. nih.gov The formation of DB[a,l]P-11,12-diol, a critical precursor to the ultimate carcinogenic diol-epoxides, is primarily driven by CYP1A1, followed by CYP2C9, CYP1A2, CYP2B6, and CYP3A4 in descending order of activity. nih.gov Both human CYP1A1 and CYP1B1 enzymes have been shown to stereospecifically catalyze the formation of the (-)-DB[a,l]P-11,12-diol, which has an R,R-configuration. nih.gov

Subcellular fractions, particularly liver microsomes, are widely used to model metabolic processes in a more complex biological environment. Liver microsomes from rats and humans, which contain a mixture of metabolizing enzymes, are capable of converting DB[a,l]P into two major dihydrodiols: the K-region DB[a,l]P-8,9-dihydrodiol and the fjord-region DB[a,l]P-11,12-dihydrodiol. nih.gov Studies with liver microsomes from 14 human donors revealed a wide range of activity in producing DB[a,l]P-11,12-dihydrodiol, with rates varying from 4 to 71 pmol per minute per nmol of P450. nih.gov In contrast, human lung microsomes from six donors showed considerably lower activity, with formation rates of 0.1 to 1.3 pmol per minute per mg of microsomal protein. nih.gov This highlights the liver's primary role in the metabolic activation of this compound. nih.gov Furthermore, investigations with 3-methylcholanthrene-induced rat liver microsomes identified DB[a,l]P-11,12-dihydrodiol as a major metabolite alongside other products. nih.gov

| Enzyme/System | Compound | Finding |

| Recombinant Human P450s | Dibenzo(a,l)pyrene | CYP1A1 is the most active in forming the 11,12-dihydrodiol (116 pmol/min/nmol P450). nih.gov |

| Recombinant Human P450s | Dibenzo(a,l)pyrene | The order of activity for 11,12-dihydrodiol formation is CYP1A1 > 2C9 > 1A2 > 2B6 > 3A4. nih.gov |

| Human Liver Microsomes | Dibenzo(a,l)pyrene | Rates of 11,12-dihydrodiol production ranged from 4 to 71 pmol/min/nmol P450 across 14 donors. nih.gov |

| Human Lung Microsomes | Dibenzo(a,l)pyrene | Rates of 11,12-dihydrodiol formation ranged from 0.1 to 1.3 pmol/min/mg protein across 6 donors. nih.gov |

| Induced Rat Liver Microsomes | Dibenzo(a,l)pyrene | DB[a,l]P-11,12-dihydrodiol is a major metabolite. nih.gov |

| Human CYP1A1 and CYP1B1 | Dibenzo(a,l)pyrene | Both enzymes stereospecifically form (-)-DB[a,l]P-11,12-diol (R,R-configuration). nih.gov |

Mammalian Cell Culture Models (e.g., MCF-7, V79) for Biotransformation and Genotoxicity Assessments

Mammalian cell culture models are essential tools for assessing the biotransformation and genotoxicity of DB[a,l]P-11,12-dihydrodiol. The human mammary carcinoma cell line MCF-7 and Chinese hamster V79 lung fibroblasts are frequently employed for these purposes.

MCF-7 cells are known to metabolically activate DB[a,l]P and its dihydrodiols. nih.gov Research has demonstrated that in MCF-7 cells, DB[a,l]P is stereoselectively metabolized to diol epoxides that bind to DNA, particularly at deoxyadenosine (B7792050) residues. nih.gov When MCF-7 cells were used as the metabolic activation system in a co-culture mutation assay with V79 cells, the racemic (±)-DB[a,l]P-11,12-dihydrodiol and the (-)-enantiomer were found to be highly mutagenic. nih.govnih.gov In contrast, the (+)-enantiomer, (+)-DB[a,l]P-(11S,12S)-dihydrodiol, was not mutagenic in this system. nih.govnih.gov Further analysis revealed that MCF-7 cells treated with the mutagenic (-)-DB[a,l]P-11,12-dihydrodiol exclusively formed DNA adducts derived from the (-)-anti-DB[a,l]PDE, while cells treated with the non-mutagenic (+)-enantiomer had no detectable DNA adducts. nih.govnih.gov This indicates a high degree of stereoselectivity by the specific cytochrome P450 enzymes present in MCF-7 cells. nih.govnih.gov

V79 cells, which have limited intrinsic metabolic capacity, are often genetically engineered to express specific human metabolizing enzymes, creating powerful tools for studying the role of individual enzymes in toxicity. V79MZ cells stably expressing human CYP1A1 or CYP1B1 have been used to investigate the cytotoxicity and mutagenicity of (±)-DB[a,l]P-11,12-dihydrodiol. nih.govnih.gov In these models, the dihydrodiol was substantially more cytotoxic in cells expressing hCYP1A1 compared to the parent compound, DB[a,l]P. nih.gov Conversely, both DB[a,l]P and its 11,12-dihydrodiol were found to be two- to four-fold more mutagenic in V79 cells expressing hCYP1B1 than in those expressing hCYP1A1. nih.gov The co-expression of human glutathione-S-transferase A1 (hGSTA1) in these cell lines provided a modest but statistically significant reduction in the genotoxicity of the metabolites formed from DB[a,l]P-11,12-diol. nih.gov

| Cell Model | Compound | Endpoint | Finding |

| MCF-7 mediated V79 | (-)-DB[a,l]P-11,12-dihydrodiol | Mutagenicity | Highly mutagenic. nih.govnih.gov |

| MCF-7 mediated V79 | (+)-DB[a,l]P-11,12-dihydrodiol | Mutagenicity | Not mutagenic. nih.govnih.gov |

| MCF-7 | (-)-DB[a,l]P-11,12-dihydrodiol | DNA Adducts | Formed exclusively (-)-anti-DB[a,l]PDE adducts. nih.govnih.gov |

| MCF-7 | (+)-DB[a,l]P-11,12-dihydrodiol | DNA Adducts | No detectable adducts. nih.govnih.gov |

| V79MZ-hCYP1A1 | (±)-DB[a,l]P-11,12-dihydrodiol | Cytotoxicity | IC50 = 0.7 nM. nih.gov |

| V79MZ-hCYP1B1 | (±)-DB[a,l]P-11,12-dihydrodiol | Cytotoxicity | IC50 = 4.8 nM. nih.gov |

| V79MZ-hCYP1A1 vs hCYP1B1 | (±)-DB[a,l]P-11,12-dihydrodiol | Mutagenicity | 2- to 4-fold more mutagenic with hCYP1B1. nih.gov |

Comparative Metabolic Studies Across Species and Genotypes

Comparing the metabolism of DB[a,l]P-11,12-dihydrodiol across different species and genotypes provides critical insights into species-specific susceptibility and the genetic determinants of its metabolic fate.

The influence of genotype is clearly demonstrated in studies using cell lines engineered to express different human CYP450 enzymes. As noted previously, V79 cells expressing human CYP1A1 or CYP1B1 show distinct profiles of cytotoxicity and mutagenicity when exposed to (±)-DB[a,l]P-11,12-dihydrodiol. nih.gov The dihydrodiol is more cytotoxic in cells with CYP1A1, but more mutagenic in cells with CYP1B1. nih.gov This highlights how the specific P450 isozyme expressed in a tissue can fundamentally alter the biological impact of the compound. Furthermore, the co-expression of a phase II enzyme, hGSTA1, conferred variable protection depending on the P450 isozyme present and the toxicological endpoint being measured (cytotoxicity vs. mutagenicity). nih.govnih.gov This underscores the importance of the balance between phase I activation and phase II detoxification enzymes in determining the ultimate genotoxic potential of DB[a,l]P-11,12-dihydrodiol. nih.gov

Application of Advanced Biological Models in this compound Research

While much of the research on DB[a,l]P-11,12-dihydrodiol has utilized traditional 2D cell cultures and subcellular fractions, the field of toxicology is increasingly adopting more complex, physiologically relevant model systems. Advanced biological models, such as three-dimensional (3D) cell cultures and organoids, offer significant advantages for studying the metabolism and toxicity of chemical compounds. These models can better recapitulate the multicellular architecture, cell-cell interactions, and differentiation status of in vivo tissues. mdpi.com

For polycyclic aromatic hydrocarbons (PAHs) in general, 3D cellular models like primary human bronchial epithelial cell spheroids have been used to investigate toxicity, identifying chemical-specific transcriptional patterns and showing different sensitivities compared to 2D monolayer cultures. mdpi.com Organoids, which are self-assembling 3D cultures derived from stem cells, are particularly promising as they contain various organ-specific cell types and mimic aspects of in vivo organ structure and function. mdpi.com For instance, human tissue organoids from colon, pancreas, and kidney have been shown to metabolically activate the related PAH benzo[a]pyrene (B130552), forming both diol and tetrol metabolites in a dose-dependent manner. mdpi.com

Emerging Research Directions and Perspectives in Dibenzo A,l Pyrene 11,12 Dihydrodiol Scholarly Inquiry

The study of dibenzo[a,l]pyrene (B127179) (DB[a,l]P), one of the most potent polycyclic aromatic hydrocarbon (PAH) carcinogens identified, and its metabolites, such as dibenzo(a,l)pyrene-11,12-dihydrodiol, is entering a new phase of detailed molecular investigation. nih.govtandfonline.com Emerging research is leveraging advanced technologies and interdisciplinary approaches to build a more comprehensive understanding of its carcinogenic mechanisms. These new directions are focused on systems-level analysis, the development of targeted molecular tools, clarifying the long-term consequences of DNA damage, and refining the fundamental principles of carcinogen metabolism.

Q & A

Q. What are the primary metabolic pathways activating DB[a,l]P-11,12-diol to genotoxic intermediates?

DB[a,l]P-11,12-diol undergoes further oxidation by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, to form fjord-region diol epoxides (DB[a,l]PDEs). These diastereomeric epoxides (syn- and anti-DB[a,l]PDE) are the ultimate carcinogens. The anti-DB[a,l]PDE isomer binds predominantly to deoxyadenosine in DNA, forming stable adducts linked to mutagenesis. Experimental validation involves incubating the dihydrodiol with human recombinant CYP isoforms or microsomal fractions, followed by HPLC and mass spectrometry to identify epoxide derivatives .

Q. Which CYP enzymes are most critical in metabolizing DB[a,l]P-11,12-diol?

CYP1A1 and CYP1B1 are the dominant isoforms, with CYP1A1 showing 5–23-fold higher catalytic activity than other CYPs (e.g., CYP2C9, CYP1A2). In human lung and liver microsomes, CYP1A1 activity correlates with smoking status, while CYP1B1 is constitutively expressed. Activity assays using recombinant CYPs or microsomes from β-naphthoflavone-treated rodents confirm enzyme-specific dihydrodiol oxidation rates .

Q. What experimental models are standard for studying DB[a,l]P-11,12-diol genotoxicity?

- V79 cells : Co-cultured with human mammary carcinoma MCF-7 cells to study CYP-mediated mutagenesis at the HPRT locus .

- Rodent models : Intraperitoneal or intramammillary injection in mice/rats to assess DNA adduct formation in lung, mammary, and distal tissues .

- C3H10T½Cl8 mouse fibroblasts : For morphological transformation assays and adduct profiling .

Q. What types of DNA adducts are formed by DB[a,l]P-11,12-diol metabolites?

Anti-DB[a,l]PDE preferentially forms stable adducts with deoxyadenosine (e.g., anti-DB[a,l]PDE-dA), while syn-DB[a,l]PDE adducts are less common. Adducts are identified via -postlabeling, HPLC-UV, or LC-MS/MS. Key adducts include:

| Adduct Type | Relative Abundance | Major Site |

|---|---|---|

| anti-DB[a,l]PDE-dA | High | Lung, skin |

| syn-DB[a,l]PDE-dG | Moderate | Mammary |

| anti-DB[a,l]PDE-dG | Low | Liver |

Advanced Research Questions

Q. How does stereoselectivity influence DB[a,l]P-11,12-diol metabolic activation?

The (-)-(11R,12R)-dihydrodiol enantiomer is stereoselectively oxidized to (-)-anti-DB[a,l]PDE, which is 2–10× more mutagenic than the (+)-(11S,12S)-enantiomer. Stereochemical analysis via circular dichroism (CD) or chiral chromatography reveals that rodent microsomes preferentially activate the R,R-configuration, leading to dominant anti-DB[a,l]PDE-dA adducts in vivo .

Q. How do DNA repair mechanisms differentially process DB[a,l]PDE adducts?

Nucleotide excision repair (NER) is less efficient for anti-DB[a,l]PDE-dA due to minimal DNA helix distortion. In contrast, syn-DB[a,l]PDE-dG adducts are repaired 3–5× faster. Repair kinetics are quantified using host-cell reactivation assays or comparative adduct persistence in NER-proficient vs. deficient cell lines .

Q. How do CYP isoforms influence interindividual variability in DB[a,l]P-11,12-diol activation?

CYP1A1 polymorphisms (e.g., CYP1A1 m1/m2) and CYP1B1 variants (e.g., CYP1B1 Val432Leu) alter dihydrodiol oxidation efficiency. Human liver microsomes show 18-fold variability in DB[a,l]PDE formation rates, correlating with CYP1A1/1B1 protein levels. Genotype-phenotype studies using CRISPR-edited cell lines or population-specific microsomes are recommended .

Q. What role do fjord-region diol epoxides play in DB[a,l]P-11,12-diol carcinogenicity?

Fjord-region DB[a,l]PDEs induce G→T transversions in ras oncogenes (e.g., Ki-ras codon 12: GGT→TGT). In strain A/J mice, lung adenomas show dose-dependent ras mutations linked to anti-DB[a,l]PDE-dA. Mutational spectra are analyzed via PCR-SSCP or next-gen sequencing .

Q. What methodologies confirm the absolute configuration of DB[a,l]P-11,12-diol enantiomers?

Chiral synthesis followed by CD spectroscopy with exciton chirality coupling (e.g., bis-4-dimethylaminophenylazo benzoate derivatives) assigns R,R or S,S configurations. Synthetic standards are validated via co-chromatography with microsomally derived dihydrodiols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.